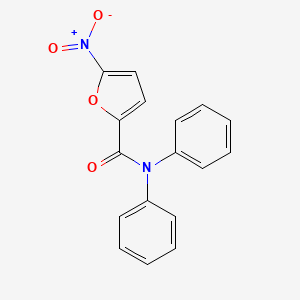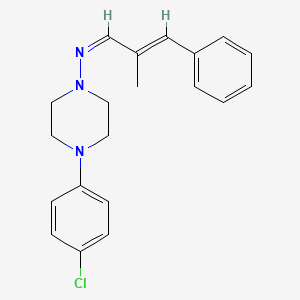![molecular formula C11H15N5OS2 B5353451 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5353451.png)
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is categorized as a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities.
Mechanism of Action
More research is needed to fully understand the mechanism of action of this compound and its potential targets in various cellular pathways.
2. Development of New Therapeutic Agents: This compound has shown promising results in various therapeutic areas, and further research is needed to develop new and more effective therapeutic agents based on its structure.
3. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential as a therapeutic agent in various diseases.
In conclusion, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a promising compound with potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and to develop new and more effective therapeutic agents based on its structure.
Advantages and Limitations for Lab Experiments
Some of the key advantages of using 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments include its potent biological activity, good stability, and minimal toxicity. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for research involving 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. Some of the key areas of focus include:
1. Further Studies on
Synthesis Methods
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves the condensation reaction between 2-(1-methyl-1H-imidazol-2-ylthio)acetic acid and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the key areas of research include:
1. Cancer Treatment: Studies have shown that this compound exhibits significant anti-cancer activity against various types of cancer cells such as breast, lung, and colon cancer cells. It works by inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
2. Anti-inflammatory and Analgesic Effects: This compound has been found to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as arthritis.
3. Antimicrobial Activity: Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS2/c1-4-8(19-11-12-5-6-16(11)3)9(17)13-10-15-14-7(2)18-10/h5-6,8H,4H2,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUPWVAAGCOCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)SC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5353370.png)
![2-(4-methoxyphenyl)-4,6-bis[2-(4-methoxyphenyl)vinyl]pyrimidine](/img/structure/B5353375.png)
![methyl 2-(1H-indol-3-ylmethylene)-5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5353377.png)
![3-[(1-adamantylmethyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5353381.png)
![4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5353394.png)
![4-bromo-N-{2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5353409.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5353414.png)


![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353436.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5353438.png)

![3-ethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353457.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353465.png)
